1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane
Description
Introduction to Difluorinated Azaspiro Frameworks in Medicinal Chemistry
Evolution of Spirocyclic Architectures in Contemporary Drug Discovery
Historical Development of Azaspiro Scaffolds
The exploration of azaspirocyclic systems began with simple bicyclic structures, such as 6-oxa-2-azaspiro[4.5]decane, synthesized via Rh(II)-catalyzed spirocyclizations of α-diazocarbonyl compounds with tetrahydrofuran. Early efforts focused on leveraging strain-induced reactivity to access medicinally relevant cores, often observing competing pathways like C–H insertion. Over time, advancements in transition-metal catalysis enabled the systematic construction of nitrogen-containing spirocycles, with palladium- and gold-catalyzed methods emerging for stereoselective spiroannulation. These innovations laid the groundwork for incorporating heteroatoms and fluorinated motifs into spiro frameworks.
Emergence of Fluorinated Spirocycles as Privileged Structures
Fluorination strategies revolutionized spirocyclic design by enhancing metabolic stability and target affinity. The palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes, for instance, provided access to 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes, demonstrating fluorine’s dual role in modulating electronic properties and enforcing conformational rigidity. Similarly, enantioselective dearomatization of fluorinated indoles yielded spiroindolenines with up to 77% enantiomeric excess, underscoring fluorine’s compatibility with asymmetric synthesis. These advances positioned fluorinated spirocycles as privileged scaffolds for kinase inhibitors and epigenetic modulators.
Positioning of 6-Azaspiro[2.5]octane Systems in Drug Design
The 6-azaspiro[2.5]octane nucleus, characterized by a compact bicyclic structure with a nitrogen bridgehead, offers unique advantages in fragment-based drug discovery. Its small ring size (five- and three-membered rings) balances strain energy with synthetic accessibility, while the sp³-hybridized nitrogen enables diverse functionalization. Recent work on 8-azaspiro[5.6]dodec-10-ene derivatives highlights the scaffold’s adaptability to stereoselective modifications, critical for optimizing pharmacokinetic profiles.
Structural Significance of Gem-Difluorinated Spirocyclic Systems
Importance of Difluoro Motifs in Bioactive Compound Design
The gem-difluoro group in 1,1-difluoro-6-azaspiro[2.5]octane imparts distinct physicochemical properties. Fluorine’s electronegativity reduces basicity at the adjacent nitrogen, potentially enhancing blood-brain barrier penetration. In spirocyclic kinase inhibitors, fluorinated analogs exhibit improved binding to hydrophobic ATP pockets, as demonstrated by BRAF^V600E^ inhibitors with IC~50~ values <100 nM. Additionally, the CF~2~ group’s conformational restriction minimizes entropic penalties during protein-ligand interactions, a principle validated in dual EGFR/BRAF inhibitors.
Three-Dimensional Complexity and Conformational Constraints
Spirocyclic frameworks enforce preorganized geometries, reducing the energetic cost of adopting bioactive conformations. X-ray crystallography of related azaspiro compounds reveals chair-like conformations in the larger ring, with the smaller ring adopting envelope or twist-boat configurations. This rigidity is particularly advantageous in targeting flat binding sites, such as those in protein kinases, where planar heterocycles dominate.
Rationale for Sulfonylbenzoyl Functionalization in Azaspiro Systems
The 4-(morpholine-4-sulfonyl)benzoyl group introduces polarity and hydrogen-bonding capacity. Sulfonamide-containing spirocycles, exemplified by dual EGFR/BRAF inhibitors, leverage the sulfonyl moiety for water-solubility enhancement and interactions with catalytic lysine residues. Morpholine’s oxygen atom further participates in hydrophilic interactions, while the benzoyl spacer enables optimal positioning of pharmacophoric elements.
Emergence of 1,1-Difluoro-6-azaspiro[2.5]octane as a Pharmacologically Relevant Scaffold
Evolution from Simple to Functionalized Derivatives
Early analogs focused on unsubstituted 6-azaspiro[2.5]octane, but limited solubility and target engagement prompted structural elaboration. Introducing gem-difluorination addressed these issues, as seen in fluorinated spiroindolenines with enhanced blood-brain barrier permeability. Subsequent functionalization with sulfonylbenzoyl groups, inspired by kinase inhibitor design, yielded compounds with sub-100 nM potency against oncogenic targets.
Integration into Contemporary Medicinal Chemistry Programs
This scaffold’s versatility is evident in its application across multiple target classes:
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O4S/c19-18(20)13-17(18)5-7-21(8-6-17)16(23)14-1-3-15(4-2-14)27(24,25)22-9-11-26-12-10-22/h1-4H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCFUSZRIOEOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluoro group: This can be achieved through a difluoromethylation reaction, often using reagents such as difluoromethyl sulfonium salts.
Attachment of the morpholine-4-sulfonyl group: This step involves the sulfonylation of the benzoyl group, typically using morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Variations and Implications
The table below highlights critical differences between the target compound and its analogs:
Pharmacological Potential
- Antineoplastic Activity : describes a related spiro compound with KIF18A inhibitory activity , suggesting the target compound may share similar mechanisms .
- Heterotopic Ossification Prevention: A patent () highlights a trifluoromethyl-benzyl analog for preventing abnormal bone formation, indicating structural flexibility for diverse therapeutic applications .
Biological Activity
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane, identified by its CAS number 2097861-31-7, is a compound with potential therapeutic applications due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22F2N2O4S, with a molecular weight of 400.44 g/mol. The structure includes a morpholine sulfonyl group, which is known for enhancing solubility and bioavailability in pharmacological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this compound often interact with GPCRs, which play crucial roles in various physiological processes including neurotransmission and vascular regulation .
- Thromboxane Pathway : Similar compounds have shown potential as thromboxane receptor antagonists, which could suggest a role for this compound in modulating platelet aggregation and vascular inflammation, particularly relevant in diabetic conditions .
Antinociceptive Effects
Recent studies have indicated that compounds containing morpholine derivatives exhibit significant antinociceptive properties. For instance, in animal models, the administration of morpholine-based compounds has resulted in reduced pain responses, suggesting potential applications in pain management therapies.
Antitumor Activity
Research has also explored the antitumor potential of morpholine-containing compounds. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Study 1: Antinociceptive Efficacy
A study conducted on the antinociceptive effects of morpholine-based compounds revealed that administration resulted in significant pain relief in rodent models of inflammatory pain. The study utilized various dosages to determine efficacy and established a dose-response relationship.
| Dosage (mg/kg) | Pain Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Study 2: Antitumor Activity
Another investigation focused on the cytotoxic effects of morpholine derivatives on human cancer cell lines. The results indicated a marked reduction in cell viability at concentrations above 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 90 |
| 25 | 60 |
| 50 | 30 |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis involves constructing the azaspiro[2.5]octane core, followed by sequential functionalization with difluoro, benzoyl, and morpholine-sulfonyl groups. Key steps include:
- Core Formation : Cyclization using strong bases (e.g., NaH) in DMF under anhydrous conditions to form the spirocyclic structure.
- Functionalization : Coupling the benzoyl group via Friedel-Crafts acylation, followed by sulfonation of the morpholine moiety using chlorosulfonic acid.
- Purification : Employ sequential column chromatography (silica gel, 10–15% MeOH/DCM) and recrystallization (ethyl acetate/hexane) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for structural validation?
- NMR Spectroscopy : - and -NMR to confirm spirocyclic geometry and fluorine substitution patterns.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and molecular weight.
- X-ray Crystallography : For resolving stereochemical ambiguities in the azaspiro core .
Advanced Research Questions
Q. How does the difluoro substitution influence electronic and steric effects in nucleophilic reactions?
The difluoro group enhances electrophilicity at the spirocyclic carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from the rigid spiro structure limits accessibility, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) to drive reactions. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies resolve contradictions in reported biological activities of azaspiro compounds?
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions (e.g., EP4 receptor antagonism vs. cytochrome bc1 inhibition) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., morpholine-sulfonyl vs. trifluoromethylbenzyl) to isolate pharmacophores .
- Metabolic Stability Assays : Compare hepatic microsomal half-lives to assess if discrepancies arise from pharmacokinetic variability .
Q. How can computational methods guide the design of derivatives with improved binding affinity?
- Molecular Docking : Simulate interactions with target proteins (e.g., EP4 receptor) using software like AutoDock Vina. Focus on hydrogen bonding with the morpholine-sulfonyl group and hydrophobic contacts with the spiro core.
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorine substitution or benzoyl modifications .
Q. What experimental approaches validate the compound’s mechanism in heterotopic ossification prevention?
- In Vitro Osteoblast Differentiation : Treat mesenchymal stem cells with the compound and measure ALP activity and calcium deposition.
- In Vivo Models : Administer in rodent heterotopic ossification models (e.g., Achilles tendon injury) and analyze bone formation via µCT imaging.
- Biochemical Pathways : Profile BMP/Smad signaling using Western blotting to confirm target modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
